2-Phenyl-1,3-dioxan-5-ol 2-Phenyl-1,3-dioxan-5-ol cis-1,3-O-Benzylideneglycerol participates as a monomer in the preparation of novel oligomeric prepolymers. cis-derivatives are obtained from the acylation and etherification of cis-1,3-O-benzylideneglycerol.
5-Hydroxy-2-phenyl-1,3-dioxane, cis- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 4141-19-9
VCID: VC0516282
InChI: InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
SMILES: C1C(COC(O1)C2=CC=CC=C2)O
Molecular Formula: C10H12O3
Molecular Weight: 180.203

2-Phenyl-1,3-dioxan-5-ol

CAS No.: 4141-19-9

Cat. No.: VC0516282

Molecular Formula: C10H12O3

Molecular Weight: 180.203

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Phenyl-1,3-dioxan-5-ol - 4141-19-9

Specification

CAS No. 4141-19-9
Molecular Formula C10H12O3
Molecular Weight 180.203
IUPAC Name 2-phenyl-1,3-dioxan-5-ol
Standard InChI InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Standard InChI Key BWKDAAFSXYPQOS-AOOOYVTPSA-N
SMILES C1C(COC(O1)C2=CC=CC=C2)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

2-Phenyl-1,3-dioxan-5-ol is an organic compound belonging to the class of dioxanes, specifically featuring a six-membered heterocyclic ring containing two oxygen atoms. It possesses a phenyl group at position 2 and a hydroxyl group at position 5, creating a molecule with both aromatic and alcohol characteristics.

Basic Identification Information

ParameterInformation
Common Name2-Phenyl-1,3-dioxan-5-ol
CAS Numbers1708-40-3 (general), 4141-19-9 (cis isomer)
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
IUPAC Name2-phenyl-1,3-dioxan-5-ol
InChIInChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
SMILESOC1COC(OC1)C2=CC=CC=C2

The compound is also known by several synonyms, including 1,3-O-benzylideneglycerol, 5-hydroxy-2-phenyl-1,3-dioxane, and benzaldehyde glyceryl acetal .

Stereochemistry

An important aspect of 2-phenyl-1,3-dioxan-5-ol is its stereochemistry. The compound can exist in different stereoisomeric forms, with the cis and trans isomers being the most significant. The cis isomer (cis-2-phenyl-1,3-dioxan-5-ol, CAS 4141-19-9) is particularly important in various applications and synthetic pathways .

Physical and Chemical Properties

2-Phenyl-1,3-dioxan-5-ol possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to off-white powder/crystals
Melting Point83-86°C (literature), 83-84°C (specific)
Boiling Point333.6±37.0°C (Predicted)
Density1.203±0.06 g/cm³ (Predicted)
SolubilitySoluble in DMSO, methanol, acetone; slightly soluble in benzene, chloroform, ethyl acetate
pKa13.55±0.40 (Predicted)
ColorWhite to off-white

The compound's physical properties make it suitable for various applications in organic synthesis and as an intermediate in the production of more complex molecules .

Chemical Properties

The chemical behavior of 2-phenyl-1,3-dioxan-5-ol is primarily governed by its functional groups:

  • The hydroxyl group at position 5 can participate in typical alcohol reactions, including oxidation, esterification, and nucleophilic substitution.

  • The dioxane ring structure provides stability but can undergo ring-opening under specific conditions.

  • The phenyl group contributes to the compound's aromatic properties and can participate in aromatic substitution reactions .

The compound is classified as a benzaldehyde glyceryl acetal, which describes its structural relationship as an acetal formed between benzaldehyde and glycerol .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 2-phenyl-1,3-dioxan-5-ol, with variations depending on the desired stereoisomer and specific application requirements.

General Synthesis Approaches

The primary method for synthesizing 2-phenyl-1,3-dioxan-5-ol involves the reaction of glycerol (1,2,3-propanetriol) with benzaldehyde in the presence of an acid catalyst. This condensation reaction forms the acetal structure characteristic of the compound .

In a refined approach, tris(hydroxymethyl)nitromethane can be used as the starting material for the synthesis. This method has been employed to prepare various 2-substituted 1,3-dioxan-5-ones, which can then be reduced to obtain the corresponding 1,3-dioxan-5-ols :

  • Condensation of tris(hydroxymethyl)nitromethane with aldehydes or ketones

  • Reduction of the nitro group

  • Oxidation of the resulting intermediate to obtain the 1,3-dioxan-5-one

  • Selective reduction to yield 2-phenyl-1,3-dioxan-5-ol

Stereoselectivity in Synthesis

The stereochemistry of the synthesis can be controlled by various factors including reaction conditions, catalysts, and starting materials. For instance, the cis isomer of 2-phenyl-1,3-dioxan-5-ol can be specifically prepared and isolated through careful control of reaction parameters .

Chemical Reactions and Transformations

2-Phenyl-1,3-dioxan-5-ol participates in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Oxidation Reactions

One of the significant transformations of 2-phenyl-1,3-dioxan-5-ol is its oxidation to form 2-phenyl-1,3-dioxan-5-one. This reaction converts the secondary alcohol (hydroxyl group) at position 5 to a ketone, resulting in a compound with the molecular formula C₁₀H₁₀O₃ and different reactivity patterns .

Nucleophilic Substitution Reactions

The hydroxyl group of 2-phenyl-1,3-dioxan-5-ol can undergo nucleophilic substitution reactions, particularly when activated. For instance, the reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate with lithium bromide in boiling acetonitrile yields trans-5-bromo-2-phenyl-1,3-dioxan as the brominated product .

More interestingly, the direct reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine and carbon tetrabromide produces three products:

  • cis-4-bromomethyl-2-phenyl-1,3-dioxolan (45%)

  • trans-4-bromomethyl-2-phenyl-1,3-dioxolan (48%)

  • trans-5-bromo-2-phenyl-1,3-dioxan (7%)

This rearrangement under neutral conditions highlights the complex reactivity of the compound and suggests caution when using acetal derivatives of glycerol as intermediates in glyceride synthesis .

Polymerization Reactions

2-Phenyl-1,3-dioxan-5-ol can participate in polymerization reactions, particularly ring-opening polymerization. These reactions can be catalyzed by compounds such as tin(II) 2-ethylhexanoate (Sn(oct)₂), contributing to the development of novel polymeric materials .

Template-Directed Cyclizations

A particularly noteworthy application of 1,3-dioxan-5-ol derivatives is their role in template-directed epoxide cyclizations. These structures display remarkable "enhanced template effects" in water-promoted epoxide cyclization processes, providing near-complete selectivity in certain cases. This property is valuable in the synthesis of ladder polyether natural products and related compounds .

Applications in Organic Synthesis

The versatility of 2-phenyl-1,3-dioxan-5-ol makes it valuable in numerous synthetic applications across various fields.

Building Block in Complex Molecule Synthesis

2-Phenyl-1,3-dioxan-5-ol serves as an important building block for the synthesis of various functionalized molecules. Its controlled reactivity and well-defined stereochemistry make it particularly useful in the preparation of complex organic compounds requiring precise spatial arrangements .

Polymer Chemistry

In polymer chemistry, 2-phenyl-1,3-dioxan-5-ol contributes to the development of various materials including:

  • Isoglycerol methacrylate-lactide amphiphilic block copolymers

  • Hyperbranched polyalkenamer-polyesters via acyclic diene metathesis polymerization

  • Protected branched glycerol oligomers

These applications leverage the compound's unique structure and reactivity to create polymers with specific properties and functions.

Natural Product Synthesis

In natural product synthesis, 2-phenyl-1,3-dioxan-5-ol derivatives play a crucial role in creating complex structures. For instance, they serve as reactants in the synthesis of:

  • Arachidonoylglycerol mimetics selective for CB1 receptors

  • Core disaccharides from Streptococcus pneumoniae type 23F capsular polysaccharide antigen

  • Ladder polyether natural products, which can block various cellular ion channels

Storage ParameterRecommendation
Storage TemperatureRefrigerated (2-8°C)
Storage AtmosphereUnder inert gas
Light ExposureProtect from light
Conditions to AvoidAir, heat
PackagingStore in tightly closed containers

The compound is noted to be very hygroscopic, requiring storage under inert gas to prevent degradation .

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